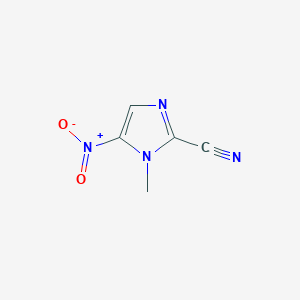

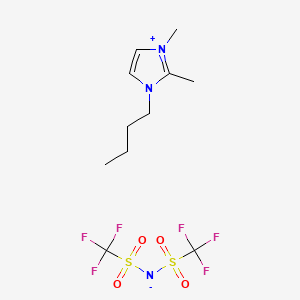

1-methyl-5-nitro-1H-imidazole-2-carbonitrile

Overview

Description

1-Methyl-5-nitro-1H-imidazole-2-carbonitrile (MNIC) is a synthetic organic compound with a broad range of applications in the fields of chemistry, biochemistry, and medicine. MNIC has been used in a variety of laboratory experiments and studies, ranging from the synthesis of biomolecules to the evaluation of the pharmacological effects of drugs. MNIC has also been used in the development of new drugs and in the study of biochemical and physiological processes.

Scientific Research Applications

Medicine: Radiosensitization in Cancer Therapy

1-Methyl-5-nitroimidazole-2-carbonitrile has potential applications as a molecular radiosensitizer . These compounds enhance the effectiveness of radiation therapy by making cancer cells more susceptible to radiation damage. They work by generating reactive radicals when low-energy electrons interact with the molecule, which can then damage the DNA of hypoxic tumor cells, a common challenge in effective cancer treatment .

Agriculture: Pesticide Synthesis

In agriculture, derivatives of imidazole, like 1-methyl-5-nitroimidazole-2-carbonitrile, are explored for their potential use in pesticide synthesis. The nitroimidazole moiety is known for its antimicrobial properties, which can be leveraged to protect crops from various pathogens .

Environmental Science: Pollution Remediation

This compound’s derivatives are being studied for their role in pollution remediation. As part of advanced oxidation processes, they can help in the breakdown of pollutants, contributing to environmental clean-up efforts .

Material Science: Advanced Material Development

In material science, 1-methyl-5-nitroimidazole-2-carbonitrile is a candidate for the development of new materials with enhanced properties. Its electron-scattering cross-sections are valuable for modeling electron transport, which is crucial in designing materials for electronics and radiation shielding .

Biochemistry: Molecular Biology Research

The compound’s ability to generate reactive radicals upon electron interaction makes it a subject of interest in biochemistry, particularly in studying the mechanisms of DNA damage and repair. It serves as a tool for understanding the biochemical pathways involved in cellular responses to oxidative stress .

Pharmaceutical Development: Drug Synthesis

Imidazole derivatives are key in pharmaceutical development due to their broad range of biological activities. 1-Methyl-5-nitroimidazole-2-carbonitrile could be used as a precursor or intermediate in synthesizing drugs with antibacterial, antiprotozoal, and antitumor properties .

Industrial Applications: Chemical Manufacturing

The chemical structure of 1-methyl-5-nitroimidazole-2-carbonitrile allows for its use in various industrial chemical reactions. It can act as a building block in the synthesis of more complex molecules for industrial applications, including dyes, resins, and polymers .

Analytical Chemistry: Spectroscopy and Chromatography

In analytical chemistry, compounds like 1-methyl-5-nitroimidazole-2-carbonitrile are used as standards and reagents in spectroscopic and chromatographic methods. Their well-defined physical and chemical properties aid in the accurate analysis of complex mixtures .

Safety and Hazards

Mechanism of Action

Target of Action

1-Methyl-5-nitro-1H-imidazole-2-carbonitrile is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Imidazole derivatives are known to have a broad range of chemical and biological properties, indicating that they may affect multiple biochemical pathways .

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.

Result of Action

Imidazole derivatives are known to possess various biological activities, indicating that they may have multiple molecular and cellular effects .

Action Environment

It is known that imidazole is highly soluble in water and other polar solvents , which may influence its action in different environments.

properties

IUPAC Name |

1-methyl-5-nitroimidazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c1-8-4(2-6)7-3-5(8)9(10)11/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIASBGSBPWHER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471588 | |

| Record name | 1-Methyl-5-nitro-1H-imidazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1615-42-5 | |

| Record name | 1-Methyl-2-cyano-5-nitroimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1615-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-nitro-1H-imidazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid](/img/structure/B1589724.png)

![Boronic acid, [4'-(diphenylamino)[1,1'-biphenyl]-4-yl]-](/img/structure/B1589731.png)